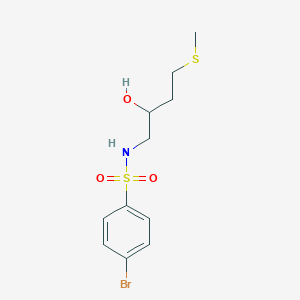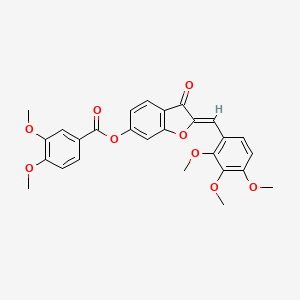
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly used in scientific research due to its unique properties and potential applications in the medical field.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the inhibition of specific enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has various biochemical and physiological effects, including its ability to inhibit cancer cell growth and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with fewer side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide in scientific research. One potential direction is the development of new analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of its potential use in combination with other anticancer agents to improve efficacy and reduce toxicity. Additionally, further research is needed to determine its potential use in the treatment of other diseases, such as inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is a promising compound with various scientific research applications, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. Its unique properties and mechanism of action make it a valuable tool in the field of medicinal chemistry and drug discovery. Further research is needed to fully understand its potential and limitations in various applications.
Synthesis Methods
The synthesis of 4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 4-bromo-N-(2-chloroethyl)benzenesulfonamide and 2-mercapto-4-methyl-1-butanol in the presence of a base. The resulting compound is then purified through recrystallization to obtain a pure product.
Scientific Research Applications
4-Bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has various scientific research applications, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
4-bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S2/c1-17-7-6-10(14)8-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,10,13-14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIBGUDETCZWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2957639.png)
![Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate](/img/structure/B2957640.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2957641.png)
![6-[2-[(2-Fluorophenyl)methoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2957646.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2957653.png)
![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)
![4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2957656.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2957658.png)

![2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2957660.png)